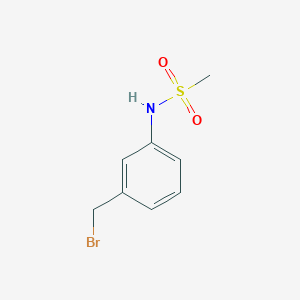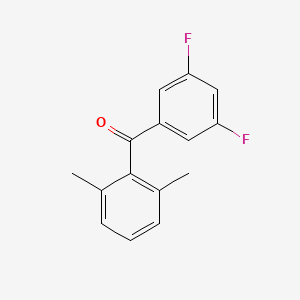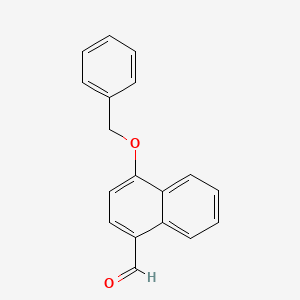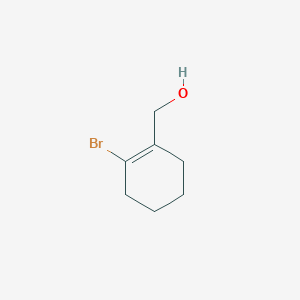
3-Palmitoyl-sn-glycerol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Palmitoyl-sn-glycerol: is a monoacylglycerol, specifically a 3-acyl-sn-glycerol, where the acyl group is palmitoyl (hexadecanoyl). It is a neutral glyceride and an ester, with the molecular formula C19H38O4 and a molecular weight of 330.50 g/mol .
Mecanismo De Acción
Target of Action
3-Palmitoyl-sn-glycerol, also known as this compound; 95%, is a type of 3-acyl-sn-glycerol where the acyl group is specified as palmitoyl . It is a metabolite that is produced during metabolic reactions in various organisms, including algae and plants .
Mode of Action
It is the most common saturated fatty acid, accounting for 20–30% of total fatty acids in the human body . It is involved in processes such as protein palmitoylation and the biosynthesis of palmitoylethanolamide (PEA) .
Biochemical Pathways
This compound is involved in several biochemical pathways. It is a component of triacylglycerols, which are synthesized via the sn-glycerol-3-phosphate and dihydroxyacetone phosphate pathways, predominantly in the liver and adipose tissue . In addition, it is a precursor of PEA, which has been proposed as the endogenous ligand of PPAR-alpha in the liver .
Pharmacokinetics
It is known that palmitic acid, a component of this compound, can be provided in the diet or synthesized endogenously via de novo lipogenesis (dnl) .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its role as a component of triacylglycerols and a precursor of PEA. Triacylglycerols serve as a store of fatty acids for energy and as a reserve of fatty acids for structural purposes or as precursors for eicosanoids . PEA, on the other hand, has been shown to stimulate certain receptors, potentially influencing various physiological processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. Certain conditions and factors, such as a positive energy balance, excessive intake of carbohydrates, and a sedentary lifestyle, can disrupt the mechanisms to maintain a steady state of palmitic acid concentration, leading to an overaccumulation of tissue palmitic acid .
Análisis Bioquímico
Biochemical Properties
3-Palmitoyl-sn-glycerol interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used to explore the mechanisms of lipid interaction with proteins and other bio-molecules, as well as the formation of lipid domains within membrane models .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Palmitoyl-sn-glycerol can be synthesized by enzymatic or chemical methods. One common method involves the enzymatic esterification of glycerol with palmitic acid using lipases as catalysts . This reaction typically occurs under mild conditions, such as room temperature, and in the presence of organic solvents to enhance the solubility of the reactants .
Industrial Production Methods: In industrial settings, this compound is often produced through the enzymatic transesterification of triglycerides. This process involves the use of specific lipases that selectively esterify glycerol with palmitic acid at the sn-3 position . The reaction conditions include controlled temperature and pH to optimize enzyme activity and yield.
Análisis De Reacciones Químicas
Types of Reactions: 3-Palmitoyl-sn-glycerol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of peroxides and other oxidative degradation products.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Peroxides and aldehydes.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Aplicaciones Científicas De Investigación
Chemistry: 3-Palmitoyl-sn-glycerol is used as a model compound in studies of lipid metabolism and enzymatic activity. It serves as a substrate for lipases and other enzymes involved in lipid digestion and absorption .
Biology: In biological research, this compound is used to study the role of monoacylglycerols in cellular signaling and energy metabolism. It is also used in the development of lipid-based drug delivery systems .
Medicine: This compound is investigated for its potential therapeutic applications, including its role in modulating inflammation and as a component of lipid-based formulations for drug delivery .
Industry: In the food industry, this compound is used as an emulsifier and stabilizer in various products. It is also used in the production of structured lipids for infant formula .
Comparación Con Compuestos Similares
- 1-Stearoyl-rac-glycerol
- 1-Myristoyl-rac-glycerol
- 1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol
- 1,2-Dimyristoyl-sn-glycerol
Comparison: 3-Palmitoyl-sn-glycerol is unique due to its specific acylation at the sn-3 position with palmitic acid. This structural feature influences its enzymatic hydrolysis and interaction with cellular membranes, distinguishing it from other monoacylglycerols .
Propiedades
IUPAC Name |
[(2R)-2,3-dihydroxypropyl] hexadecanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(21)16-20/h18,20-21H,2-17H2,1H3/t18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZLMUACJMDIAE-GOSISDBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@@H](CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-(cyclopent-1-en-1-ylmethyl)-3,3,3-trifluoro-2-[(methylsulfonyl)amino]-propanoate, 97%](/img/structure/B6316500.png)











